4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine
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Overview
Description
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include 5-methyl-1-propylpyrazole, 2-bromoethylpyridine, and pyrimidine-2-amine. The synthesis could involve:
Nucleophilic substitution: Reacting 2-bromoethylpyridine with pyrimidine-2-amine under basic conditions to form N-(2-pyridin-2-ylethyl)pyrimidin-2-amine.
Coupling reaction: Coupling the resulting product with 5-methyl-1-propylpyrazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the pyrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic effects in various diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives such as:
Uniqueness
- Structural Features : Unique combination of pyrazole, pyridine, and pyrimidine rings.
- Biological Activity : Distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-(5-methyl-1-propylpyrazol-4-yl)-N-(2-pyridin-2-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-12-24-14(2)16(13-22-24)17-8-11-21-18(23-17)20-10-7-15-6-4-5-9-19-15/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOWKHMGNOXVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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